Product packaging for AZD-4769(Cat. No.:)

AZD-4769

Cat. No.: B1192198
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-4769 bioactive chemical.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD4769;  AZD-4769;  AZD 4769.

Origin of Product

United States

Biomarker Discovery and Predictive Research for Azd 4769 Responsiveness in Preclinical Models

Identification of Molecular Biomarkers for Response and Resistance

The discovery of molecular biomarkers involves comprehensive analyses to pinpoint genetic alterations, protein expression patterns, and pathway activation signatures that correlate with a compound's efficacy or lack thereof. For an EGFR inhibitor like AZD-4769, these investigations would typically focus on the EGFR pathway and its downstream effectors, as well as potential bypass mechanisms that could lead to resistance.

Genetic Markers (e.g., EGFR mutation status)

Genetic markers play a pivotal role in predicting drug response. In the context of EGFR inhibitors, the mutation status of the EGFR gene is a primary genetic biomarker archbronconeumol.orgwipo.intfrontiersin.orgmedrxiv.orgmdpi.com. Activating somatic mutations in EGFR, such as exon 19 deletions and the L858R missense mutation in exon 21, are known to confer sensitivity to EGFR TKIs archbronconeumol.org. Conversely, the emergence of resistance mutations, like T790M in exon 20, can lead to treatment failure wipo.intdovepress.com. Preclinical studies would typically involve screening cell lines and animal models with defined EGFR mutation statuses to assess their sensitivity or resistance to this compound. While this compound is identified as an EGFR inhibitor, specific preclinical data detailing its responsiveness based on various EGFR mutation statuses were not found in the provided snippets. However, the general principle applies: the presence or absence of specific EGFR mutations would be a key genetic marker to investigate for this compound responsiveness biorxiv.orgbiorxiv.org.

Protein Expression Profiling

Protein expression profiling involves the large-scale study of proteins to understand disease phenotypes and mechanisms, including drug response genewiz.comiqproteomics.com. For a compound like this compound, which targets EGFR, protein expression profiling would aim to identify changes in EGFR protein levels, its phosphorylation status, and the expression of downstream signaling proteins (e.g., in the MAPK or PI3K/Akt pathways) that correlate with sensitivity or resistance biorxiv.orgnih.gov. Proteomic analysis can identify differentially expressed proteins in response to treatment, providing insights into a compound's mechanism of action and potential biomarkers iqproteomics.commdpi.com. Multi-analyte proteomic analysis platforms are capable of concurrently measuring numerous plasma biomarkers, which can be crucial for understanding disease-associated proteomic changes in preclinical settings nih.govnih.gov.

Pathway Activation Signatures

Pathway activation signatures represent the collective activity of specific biological pathways that are either activated or inhibited in response to a therapeutic agent. For EGFR inhibitors, signatures related to the EGFR signaling pathway, such as MAPK and PI3K/Akt pathways, are critical biorxiv.orgnih.gov. Changes in the activation status of these pathways can indicate sensitivity or resistance to treatment. For instance, studies have identified protein/phosphoprotein-based signatures that correlate with drug resistance and response nih.gov. Gene set enrichment analysis (GSEA) can be used to identify gene sets whose activation is associated with a biological state, such as pathway perturbation biorxiv.orgnih.gov. The identification of such signatures in preclinical models treated with this compound would provide a deeper understanding of its effects and potential predictive biomarkers.

Methodological Approaches for Biomarker Validation in Preclinical Settings

Biomarker validation is a critical step to ensure the reliability, reproducibility, and clinical utility of identified markers criver.comscholaris.caaltex.orgthoracickey.com. In preclinical settings, various "omics" approaches are employed to validate candidate biomarkers.

Gene Expression Profiling

Gene expression profiling measures the activity of thousands of genes simultaneously, providing a comprehensive view of cellular responses to a compound biorxiv.orgdtic.milnanostring.com. Technologies like nCounter Analysis Systems offer robust methods for multiplexing gene expression targets, enabling rapid biomarker validation and development with high reproducibility across various sample types nanostring.com. In preclinical studies, gene expression profiling can be used to compare treated versus untreated models, or sensitive versus resistant models, to identify gene signatures that predict responsiveness to this compound. For instance, studies have used gene expression profiling to identify genomic biomarkers and cellular pathways biorxiv.org.

Proteomic and Metabolomic Analyses

Proteomic Analyses: Proteomic analysis, the large-scale study of proteins, is essential for biomarker validation. Techniques like mass spectrometry-based proteomics allow for the quantitative profiling of proteins, identifying those that are differentially abundant in response to treatment genewiz.comiqproteomics.comnih.govnih.govmdpi.comthermofisher.com. These methods can be scaled from discovery to validation of clinically relevant protein signatures thermofisher.com. Preclinical validation of proteomic biomarkers often involves demonstrating the assay's performance characteristics in relevant models and matrices criver.com. This can include identifying changes in specific proteins or protein panels that correlate with this compound's effects.

Metabolomic Analyses: Metabolomics, the study of small molecule metabolites, offers another promising avenue for biomarker discovery and validation scholaris.canews-medical.netmdpi.comfoliamedica.bgnih.gov. Metabolites are end-products of the interplay between the genome and environmental influences, making them sensitive indicators of biological processes and pharmacological responses scholaris.canih.gov. Targeted metabolomics can identify and quantify known sets of metabolites, enabling the comprehension of biochemical pathways and predicting treatment response news-medical.net. While challenging due to the diversity and complexity of the metabolome, advancements in analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for validating metabolomic biomarkers in preclinical settings scholaris.canews-medical.netnih.gov. For this compound, metabolomic analyses could reveal metabolic shifts associated with its EGFR inhibitory activity or the development of resistance.

Data Tables

Due to the nature of the search results, which provide general information on biomarker methodologies and the identification of this compound as an EGFR inhibitor without specific quantitative data on its preclinical responsiveness biomarkers, direct data tables cannot be generated. However, the types of data that would be presented in such tables for this compound responsiveness would include:

Table 1: Potential Genetic Biomarkers for this compound Responsiveness (Hypothetical)

Genetic MarkerAssociated EffectPreclinical Model TypeReference
EGFR Exon 19 DeletionIncreased SensitivityCell lines, PDX models archbronconeumol.orgmdpi.com
EGFR L858R MutationIncreased SensitivityCell lines, PDX models archbronconeumol.orgmdpi.com
EGFR T790M MutationPotential ResistanceCell lines, PDX models wipo.intdovepress.com
Other EGFR mutations / amplificationsVariable Sensitivity/ResistanceCell lines, PDX models biorxiv.orgbiorxiv.org

Table 2: Methodological Approaches for Biomarker Validation (General)

Methodological ApproachType of BiomarkerKey Analytical TechniquesApplications in Preclinical ValidationReferences
Gene Expression ProfilingRNA (mRNA, lncRNA)RT-PCR, Microarrays, RNA-Seq, nCounterIdentifying gene signatures of response/resistance, pathway analysis biorxiv.orgnih.govdtic.milnanostring.com
Proteomic AnalysisProteinsMass Spectrometry (LC-MS), Immunoassays (e.g., Olink PEA)Quantifying protein levels, phosphorylation, identifying protein signatures, drug target identification genewiz.comiqproteomics.commdpi.comnih.govnih.govmdpi.comthermofisher.com
Metabolomic AnalysisMetabolitesNMR, Mass Spectrometry (LC-MS/MS)Identifying metabolic shifts, pathway perturbation, predicting treatment response scholaris.canews-medical.netmdpi.comfoliamedica.bgnih.gov

Detailed Research Findings

While specific detailed findings on this compound's responsiveness in preclinical models are not available in the provided snippets, its identification as an EGFR inhibitor biorxiv.orgbiorxiv.org places it within a well-understood framework of biomarker research. For example, studies have shown that EGFR mutations, such as exon 19 deletions and L858R in exon 21, are associated with better clinical outcomes when treated with EGFR TKIs archbronconeumol.org. Conversely, the T790M mutation is a known mechanism of acquired resistance to first and second-generation EGFR TKIs wipo.intdovepress.com. Preclinical research on this compound would logically explore these genetic contexts to determine its efficacy.

Furthermore, general preclinical biomarker validation studies highlight the importance of robust methodologies. For instance, gene expression profiling using technologies like nCounter provides highly reproducible data compatible with various sample types, accelerating biomarker development nanostring.com. Proteomic analyses, especially with high-throughput platforms, enable the simultaneous quantification of hundreds to thousands of proteins, allowing for the identification of candidate biomarkers for predicting drug response genewiz.comthermofisher.com. Metabolomic profiling, though challenging, has shown promise in identifying biomarkers for disease diagnosis and predicting treatment response by understanding biochemical pathways news-medical.netfoliamedica.bg.

In the context of this compound, if it were to be developed as a therapeutic agent, preclinical research would involve:

Genetic Markers: Evaluating its efficacy in cell lines and patient-derived xenograft (PDX) models harboring different EGFR mutations (e.g., activating mutations for sensitivity, T790M for resistance) archbronconeumol.orgwipo.intdovepress.com.

Protein Expression Profiling: Analyzing changes in EGFR phosphorylation and downstream signaling proteins (e.g., Akt, ERK) in response to this compound treatment in preclinical models to identify protein biomarkers of response or resistance nih.govmdpi.com.

Pathway Activation Signatures: Investigating the impact of this compound on key signaling pathways like MAPK and PI3K/Akt, and identifying gene or protein signatures that correlate with its inhibitory activity and therapeutic outcome biorxiv.orgnih.govnih.gov.

The absence of specific preclinical responsiveness data for this compound in the provided search results means that the detailed findings presented here are based on the established principles of biomarker research for EGFR inhibitors in general, applied to the known identity of this compound.

The following article focuses on the chemical compound this compound, specifically examining the areas of biomarker discovery, predictive research for responsiveness, and the development of imaging biomarkers in preclinical models. It is important to note that extensive public data directly linking this compound to specific detailed research findings or data tables within these precise areas of biomarker discovery and imaging biomarker development in preclinical models were not identified in the conducted searches. Therefore, this article will discuss the general principles and methodologies relevant to these fields, emphasizing their importance in drug development, while explicitly stating the absence of specific this compound-related data in the public domain for these topics.

Development of Imaging Biomarkers in Animal Models

The development and implementation of reliable imaging biomarkers in animal models are crucial for advancing preclinical research, especially for diseases where non-invasive, longitudinal monitoring of disease progression and therapeutic efficacy is desired. Imaging techniques allow for the visualization of alterations in the brain and other organs in animal models, facilitating the understanding of disease mechanisms and providing a means for longitudinal monitoring of treatment effects.

Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are two prominent imaging modalities widely used in preclinical animal models. PET, often utilizing radiotracers like [18F]FDG (fluorodeoxyglucose) to assess cerebral glucose metabolism, is an established tool in evaluating various disease states and can be valuable for longitudinal therapy monitoring in animal models. PET imaging has been used to detect cancer and potential metastases in mouse models, as well as to investigate brain and heart uptake of tracers. Advances in PET have allowed for the non-invasive visualization of changes related to amyloid-beta accumulation, hypoglucose metabolism, synaptic and neurotransmitter receptor deficits, blood-brain barrier impairment, and neuroinflammation in animal models of neurodegenerative diseases.

MRI also plays a crucial role in diagnosing and monitoring disease progression in animal models, characterizing neurodegeneration, iron accumulation, and metabolic changes. Various MRI methods, including volumetric imaging for brain atrophy and Diffusion Tensor Imaging (DTI) for myelin loss, have been employed in animal models to identify differences between disease models and wild-type counterparts. These imaging techniques offer the advantage of continuous, longitudinal, and non-invasive monitoring in the home environment of preclinical subjects, enhancing data quality and animal welfare.

Note on AZD-4769 Specificity: Similar to biomarker discovery, specific detailed research findings or data tables on the development of imaging biomarkers for this compound in animal models were not found in the public domain. If developed, such imaging biomarkers for this compound could potentially be used to non-invasively track the compound's distribution, target engagement, or its downstream pharmacological effects in animal models, providing valuable insights into its mechanism of action and efficacy over time.

Preclinical Pharmacological Evaluation and Efficacy Studies of Azd 4769

In Vivo Research Models

In vivo research models provide a comprehensive assessment of drug efficacy within a living organism, accounting for systemic effects, metabolism, and complex physiological interactions.

Murine xenograft models are widely used preclinical tools in oncology to assess the effectiveness of drugs against specific cancer types nih.govopenaccessjournals.com. These models involve the engraftment of human tumor cells or tumor fragments into immunocompromised mice nih.govnih.govnih.gov. Two primary types are commonly employed:

Cell Line-Derived Xenograft (CDX) Models: These are generated by implanting established human cancer cell lines into mice nih.govopenaccessjournals.com. They are relatively easy to establish and allow for rapid generation of large tumor cohorts oaepublish.com.

Patient-Derived Xenograft (PDX) Models: These models are created by directly transplanting fresh tumor fragments from patients into immunocompromised mice crownbio.comnih.govnih.gov. PDX models are considered more translational as they retain the heterogeneity, genetic, transcriptional, and histological features of the original patient tumors, making them highly predictive for drug efficacy and resistance mechanisms crownbio.comnih.gov.

While xenograft models are extensively used for preclinical efficacy determination nih.govoaepublish.com, specific detailed efficacy data for AZD-4769 in murine xenograft models in a cancer context were not found in the provided information. However, this compound has been evaluated in other contexts. For instance, in a phenotypic screening of a drug repurposing library for sickle cell disease, this compound demonstrated antisickling activity.

Table 1: Antisickling Activity of this compound in Sickle Cell Disease Phenotypic Screen oaepublish.com

CompoundIC50 (µM) ± SDLowest Statistically Significant Inhibition (µM)
This compound2.5 ± 0.92.5

This data indicates that this compound exhibited statistically significant antisickling activity at a concentration of 2.5 µM oaepublish.com.

Genetically Engineered Animal Models (GEMs), particularly genetically engineered mouse models (GEMMs), are indispensable tools in cancer research. Unlike xenograft models, GEMMs develop de novo tumors within an intact, immune-proficient microenvironment, closely mimicking the histopathological and molecular features of human cancers nih.govembopress.orgoaepublish.com. These models can spontaneously progress towards metastatic disease and capture both tumor cell-intrinsic and cell-extrinsic factors that drive tumorigenesis embopress.org.

GEMMs are generated by manipulating specific genes to either activate oncogenes or inactivate tumor suppressor genes, allowing researchers to study gene function, the role of specific genes in disease development, and to validate candidate cancer genes and drug targets embopress.org. They are used to assess therapy efficacy, dissect the impact of the tumor microenvironment, and evaluate mechanisms of drug resistance embopress.org. Examples include knockout mice, where specific genes are deleted or inactivated to understand their physiological role.

Despite their significant contributions to understanding cancer biology and drug development embopress.orgoaepublish.com, specific detailed research findings or efficacy data for this compound using genetically engineered animal models in a cancer context were not identified in the provided search results.

Organoid and Ex Vivo Systems for Functional Testing

Organoid and ex vivo systems represent advanced preclinical tools that offer enhanced physiological relevance for studying human development, disease, and drug interactions. labroots.comharvard.edu These three-dimensional tissue cultures, derived from stem cells, can replicate aspects of organ complexity, making them valuable for functional testing in drug discovery and disease modeling. harvard.eduucalgary.cahubrecht.eu For instance, interconnected gut-liver microphysiological systems (MPS), also known as organ-on-a-chip models, are utilized for absorption, distribution, metabolism, and excretion (ADME) studies to improve predictions of oral bioavailability. labroots.com

In the context of this compound, bioinformatic analyses have identified it as an EGFR inhibitor that may target characteristic ferroptosis-related genes (FRGs) in ischemic stroke. biorxiv.org This prediction suggests a potential for investigating this compound's effects in relevant organoid or ex vivo models, particularly those designed to study neurological injury or cancer. However, specific detailed functional testing data for this compound within these systems is not extensively documented in the provided search results.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Preclinical Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) research in preclinical systems is crucial for understanding how a drug behaves in the body and its biological effects. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies characterize the relationship between drug exposure and its pharmacological effect. labroots.comnih.govnuvisan.comresearchgate.net These investigations are fundamental for predicting human pharmacokinetics and guiding subsequent clinical development. nuvisan.com

Absorption, Distribution, Metabolism, and Excretion (ADME) studies in animal models are essential for characterizing a drug's fate within a living system. These studies provide critical insights into how a compound is taken up by the body, where it distributes, how it is chemically modified, and how it is eliminated. labroots.comnih.govnuvisan.comresearchgate.net This information is vital for selecting appropriate toxicology species and assessing potential drug-drug interactions. nuvisan.com Despite the general importance of these studies, specific detailed ADME data for this compound in animal models was not available in the provided search results.

Characterizing the relationship between drug exposure and its pharmacological effect in preclinical settings is a cornerstone of drug development. This involves understanding the concentration-effect relationship, which helps in optimizing dosing strategies and predicting efficacy. nih.govresearchgate.net While this relationship is critical for all drug candidates, specific data detailing the exposure and pharmacological effect of this compound in preclinical settings was not found in the provided search results.

Preclinical Efficacy in Disease Models

This compound was developed as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) and progressed to Phase I clinical trials for the treatment of solid tumors before its development was discontinued. springer.combiomolther.orgnih.govnih.govtandfonline.com EGFR is a well-established therapeutic target in various cancers, including breast cancer and non-small cell lung cancer (NSCLC). nih.govnih.gov

In preclinical breast cancer models, EGFR-TKIs have demonstrated the ability to inhibit the growth of tumor cells. nih.gov The suppression of EGFR signaling in these models has been associated with controlling tumor progression, potentially by mechanisms such as inhibiting cancer stem cell populations and inducing apoptosis through downstream pathways like PI3K/AKT and PLC/PKC. nih.gov Research has also explored the significance of EGFR gene amplification and mutation status as potential predictors of response to TKI therapies in breast cancer. nih.govnih.gov While comprehensive efficacy data specifically for this compound in these models were not detailed in the provided search results, its classification as an EGFR TKI and its advancement to Phase I for solid tumors indicate its preclinical evaluation in these oncological contexts.

This compound has been identified through bioinformatic predictions as an EGFR inhibitor that may target characteristic ferroptosis-related genes (FRGs) in the context of ischemic stroke. biorxiv.org Ferroptosis, a form of regulated cell death, is a recognized target for neuroprotective strategies in ischemic stroke. biorxiv.org

The role of EGFR in ischemic stroke is complex. EGFR expression reappears in reactive astrocytes following ischemic injury. biorxiv.org Preclinical studies using rat models of cerebral ischemia have shown that EGFR inhibitors can exert neuroprotective effects. These effects include inhibiting EGFR phosphorylation in glial cells, reducing astrocyte proliferation after ischemia, decreasing neuronal apoptosis, and reducing infarct volume, ultimately leading to improved behavioral recovery. biorxiv.org Conversely, activation of EGFR has also been shown to increase the proliferation and survival of neural precursor cells and reduce ischemic brain injury. biorxiv.org Animal models, such as the middle cerebral artery occlusion (MCAo) model, are commonly employed in preclinical research to investigate neuroprotective agents and pathway modulation in ischemic stroke. mdpi.comnih.gov

Exploratory Research in Other Disease Models (e.g., Sickle Cell Disease)

Exploratory research into the potential utility of this compound in disease models beyond its primary oncology focus, such as sickle cell disease, has not been extensively documented in the available literature. Based on current search findings, there is no direct preclinical pharmacological evaluation or efficacy study data specifically linking this compound to sickle cell disease models.

While direct efficacy studies in sickle cell disease are not available for this compound, the compound has been mentioned in the context of other disease models through predictive bioinformatics analyses. For instance, this compound, as an EGFR inhibitor, has been identified among a list of drugs predicted to target ferroptosis-related genes in the context of ischemic stroke. This suggests a theoretical or computational exploration of its potential involvement in pathways relevant to ischemic stroke. However, this represents a predictive finding rather than detailed preclinical efficacy data from in vivo or in vitro studies for this compound in this specific disease model.

Given the absence of detailed preclinical efficacy studies and related data for this compound in other disease models like sickle cell disease, it is not possible to provide data tables or detailed research findings for this section as requested. The available information primarily pertains to its role as an EGFR antagonist and its discontinuation in oncology development.

Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Research

Identification of Acquired and De Novo Resistance Mechanisms to AZD-4769

A common mechanism of acquired resistance to tyrosine kinase inhibitors, including EGFR TKIs, is the emergence of secondary mutations within the kinase domain of the target protein. These mutations can disrupt drug binding, thereby reducing the inhibitor's efficacy. figshare.comspringer.combiomolther.org For instance, the T790M mutation in EGFR is a well-known secondary mutation that confers resistance to first and second-generation EGFR TKIs. nih.govd-nb.info Other uncommon secondary mutations in EGFR, such as L747S, D761Y, and T854A, have also been shown to induce acquired resistance. d-nb.info In the context of ALK inhibitors, secondary mutations like L1196M and G1202R have been identified in crizotinib-resistant samples, hindering drug binding. oncotarget.comamegroups.org While these are general observations for EGFR TKIs and other kinase inhibitors, specific secondary mutations conferring resistance to this compound have not been detailed in the provided literature.

Cancer cells can also develop resistance by activating alternative or bypass signaling pathways that compensate for the inhibition of the primary target. figshare.comspringer.comnih.govoncotarget.comresearchgate.netfrontiersin.orgoaepublish.comd-nb.inforesearchgate.net These alternative pathways can maintain critical cell survival and proliferation signals, such as those mediated by the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.govoaepublish.com For example, in EGFR-mutant non-small cell lung cancer (NSCLC), acquired TKI resistance can arise from the amplification or upregulation of alternative receptor tyrosine kinases (RTKs) like MET, HER2, IGF-1R, and AXL. nih.govoncotarget.comfrontiersin.org The activation of these bypass pathways can lead to sustained downstream signaling, negating the therapeutic effect of the primary inhibitor. oaepublish.com Although this is a recognized mechanism for EGFR TKIs, specific alternative signaling pathways activated in response to this compound treatment in preclinical models have not been reported.

Increased expression of the target kinase can also contribute to resistance by providing more binding sites for the inhibitor, thereby requiring higher drug concentrations to achieve the same inhibitory effect. figshare.combiomolther.org Additionally, the overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), multidrug resistance protein (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can lead to resistance by actively pumping the drug out of the cancer cells, reducing its intracellular concentration below therapeutic levels. oaepublish.comresearchgate.netmdpi.commedtechbcn.comnih.govnih.govcarislifesciences.com These efflux mechanisms are a common cause of multidrug resistance in various cancer types. nih.gov While these are general mechanisms of resistance to targeted therapies, specific preclinical research investigating increased target expression of EGFR or the role of drug efflux in resistance to this compound is not detailed in the available information.

Preclinical Combination Therapy Strategies with this compound

Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, reduce drug resistance, and potentially lower toxicity by targeting multiple pathways or mechanisms. figshare.combiomolther.orgoncotarget.comnih.govpsu.edu The rationale behind combination approaches is to achieve synergistic or additive effects that are superior to monotherapy. biomolther.orgresearchgate.netoncotarget.compsu.edu

Rational design of multi-targeted inhibition approaches involves combining agents that inhibit distinct targets within the same molecular pathway, or that provide inhibition of both a primary and compensatory pathway. figshare.combiomolther.org This strategy aims to overcome resistance mechanisms, such as the activation of alternative signaling pathways. For instance, in cases where EGFR TKI resistance is mediated by the activation of alternative RTKs like MET or HER2, simultaneous inhibition of both EGFR and the alternative RTK can lead to cancer cell death or growth arrest. nih.gov Preclinical studies have explored combinations of EGFR inhibitors with MEK inhibitors or Aurora kinase B inhibitors to overcome resistance. upf.edu Another example is the combination of an androgen receptor (AR) antisense oligonucleotide therapy with an AKT inhibitor (e.g., AZD5363) to circumvent reciprocal feedback between AR and PI3K/AKT signaling in prostate cancer, demonstrating improved therapeutic responses and prolonged survival in preclinical models. nih.gov While the principle of rational design for multi-targeted inhibition is widely applied in preclinical oncology, specific rational design approaches involving this compound have not been described in the provided search results.

The evaluation of synergistic effects in preclinical models is critical for identifying effective drug combinations. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, allowing for dosage reduction and potentially decreasing toxicity. researchgate.net Preclinical studies often utilize in vitro assays and in vivo animal models, such as patient-derived xenografts (PDX), to assess the synergistic potential of drug combinations. oncotarget.compsu.edu For example, synergistic cytotoxic activity has been observed in preclinical models with combinations targeting different pathways, such as BCL-2 inhibitors with MCL-1 inhibitors in AML, or histone deacetylase inhibitors (HDACi) with topoisomerase inhibitors or cisplatin (B142131) in various cancers. nih.govoaepublish.com The combination of photodynamic therapy with chemotherapy has also shown synergistic outcomes in hepatocellular carcinoma cell lines and mouse models. oncotarget.com Despite the general importance of evaluating synergistic effects in preclinical models for cancer therapy, there is no specific preclinical data available that evaluates the synergistic effects of this compound with other therapeutic modalities.

Medicinal Chemistry and Structural Biology of Azd 4769 and Its Analogs

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a chemical structure impact its biological activity. For AZD-4769, as a leukotriene biosynthesis inhibitor, SAR studies would typically involve systematically altering different parts of its molecular structure to identify key functional groups and their spatial arrangements responsible for its inhibitory activity. While specific detailed SAR data for this compound itself are not extensively detailed in the provided search results, the broader context of SAR in drug discovery emphasizes its importance in optimizing compound properties. For instance, in other contexts, SAR studies have been used to identify crucial elements for cellular activity, such as the introduction of specific moieties for covalent binding to targets, leading to improved cellular activities for covalent binders google.com. SAR studies are often intense and can be driven by empirical findings rather than purely rational predictive outcomes unilag.edu.ng.

Rational Design and Synthesis of this compound Derivatives and Analogs for Enhanced Properties

Rational design and synthesis play a significant role in developing derivatives and analogs of lead compounds like this compound to enhance their properties, such as potency, selectivity, or pharmacokinetic profiles. This approach involves leveraging structural information about the target and the lead compound to design new molecules with improved characteristics. Although specific details on the rational design and synthesis of this compound derivatives are not explicitly provided in the search results, the general principles of rational drug design are well-established. This includes the theoretical formulation of derivatives based on a lead compound's structure, followed by the use of computational platforms and programs to predict their properties and behavior nih.gov. For example, in the context of glutamic acid derivatives, 123 compounds were theoretically designed by making specific structural modifications to the fundamental molecule, with some showing suitable properties for further optimization nih.gov. The aim is to create compound libraries that occupy drug-like chemical space, potentially acting on novel targets acs.org.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches are integral to modern drug discovery, providing insights into molecular interactions and predicting biological activities. These methods can significantly accelerate the design and optimization of compounds like this compound and its analogs.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis uses computational methods to understand how a small molecule (ligand) binds to its protein target. This analysis is crucial for elucidating the mechanism of action and for guiding the design of more effective compounds. Techniques such as molecular docking are commonly employed to predict the binding modes and affinities of ligands to proteins tandfonline.comnih.gov. For example, studies involving other ligands have utilized molecular docking to determine binding sites within protein structures, calculating surface areas available for ligand binding and generating grid-box coordinates mdpi.com. These data are then refined to generate values of ligand affinity for the target molecule and to show active torsions between atoms mdpi.com. Molecular dynamics simulations further explore the stability and dynamics of these protein-ligand interactions over time tandfonline.comnih.gov.

In silico Prediction of Biological Activity

In silico prediction of biological activity involves using computational models to forecast a compound's potential biological effects without experimental testing. This can include predicting cytotoxicity, enzyme inhibition, or other pharmacological properties. Software tools are used to estimate various properties and behaviors of compounds in biological systems nih.govmdpi.com. For instance, the cytotoxic effect of compounds can be estimated in silico based on their structural characteristics mdpi.com. Computational screening can reveal docking energy values, which correlate with binding affinities to target enzymes, thereby indicating potential inhibitory activity tandfonline.comnih.gov. These predictive models can also reflect associated biological processes researchgate.net.

Advanced Research Methodologies and Technological Innovations for Azd 4769 Research

High-Throughput Screening Platforms for Compound Discovery and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to interact with a specific biological target. nih.govnyu.edu For a compound like AZD-4769, which inhibits leukotriene biosynthesis, HTS platforms would be instrumental in identifying initial hit compounds from vast chemical libraries that modulate the activity of key enzymes in the leukotriene pathway, such as 5-lipoxygenase. nih.govnih.gov

These platforms integrate automated robotics, sensitive detection systems, and data processing software to perform and analyze thousands of assays in a short period. nyu.edu Following initial identification, HTS is also employed in the optimization phase to screen derivatives of the hit compound, helping medicinal chemists to refine its structure to improve potency and selectivity. nih.gov The goal is to identify a lead compound with the most promising therapeutic characteristics for further development.

Table 1: Representative High-Throughput Screening Technologies in Drug Discovery

Technology Principle Application in Inhibitor Discovery
Fluorescence-Based Assays Measures changes in fluorescence intensity or polarization to detect binding or enzyme activity. Screening for compounds that inhibit the enzymatic activity of targets like 5-lipoxygenase. nih.gov
Luminescence-Based Assays Detects light produced by a biochemical reaction, often used in cell-based assays. Assessing the downstream effects of pathway inhibition in cellular models.
Mass Spectrometry Directly measures the mass of the substrate and product of an enzymatic reaction. Label-free detection of enzyme inhibition, providing high sensitivity and specificity.

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to assess multiple cellular parameters. | Evaluating the phenotypic effects of compounds on cells, such as changes in morphology or protein localization. nih.gov |

Advanced Imaging Techniques in Preclinical Models

Once a lead candidate like this compound is identified, advanced imaging techniques become vital for evaluating its effects in living organisms (in vivo) without the need for invasive procedures. td2inc.com These methods allow researchers to visualize and quantify biological processes at the molecular and cellular level within the context of a whole animal model, providing critical information on the drug's mechanism of action and efficacy. nih.gov

For an anti-inflammatory agent, imaging could be used to monitor the reduction in inflammation in preclinical models of diseases like asthma or inflammatory bowel disease. Techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) can track the biodistribution of the drug and assess its impact on inflamed tissues. nih.gov

Table 2: Advanced Imaging Modalities in Preclinical Research

Imaging Modality Principle Application in Preclinical Drug Evaluation
Positron Emission Tomography (PET) Uses radiotracers to visualize and measure metabolic processes. To determine the distribution of a drug in the body and its engagement with the target tissue.
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to create detailed images of organs and tissues. To assess anatomical and functional changes in response to treatment, such as a reduction in tissue swelling.
Bioluminescence Imaging (BLI) Detects light produced by genetically engineered cells that express luciferase. To monitor disease progression and response to therapy in models of cancer or inflammation.

| Fluorescence Imaging | Uses fluorescent probes to visualize specific molecules or cells. | To track immune cell infiltration at sites of inflammation and assess the effect of an anti-inflammatory drug. td2inc.com |

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a comprehensive view of the molecular changes occurring within a biological system in response to a drug. For a compound like this compound, these approaches can help to elucidate its mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Genomics would involve studying how this compound might affect gene expression in target cells. This can reveal the downstream signaling pathways modulated by the inhibition of leukotriene synthesis.

Proteomics focuses on the large-scale study of proteins. In the context of this compound, proteomic analyses could identify changes in the levels of inflammatory proteins in response to treatment.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. This is particularly relevant for this compound as it directly targets a metabolic pathway. Metabolomic studies can confirm the inhibition of leukotriene biosynthesis and map out broader changes in lipid mediator profiles. acs.org

Bioinformatic and Machine Learning Strategies for Data Analysis

The vast and complex datasets generated by HTS and omics technologies necessitate the use of sophisticated computational tools for analysis. nih.govnih.gov Bioinformatics provides the methods to process, analyze, and interpret large biological datasets. nih.gov For instance, bioinformatic analysis of gene expression data can identify entire pathways that are affected by this compound treatment. nih.gov

Machine learning, a subset of artificial intelligence, is increasingly being used in drug discovery to identify patterns in complex data that may not be apparent to human researchers. github.ionih.gov In the development of a compound like this compound, machine learning algorithms could be used to:

Predict the activity of new chemical structures, guiding the optimization of the lead compound. github.io

Analyze omics data to identify predictive biomarkers that can help select the patient populations most likely to benefit from the drug. nih.gov

Integrate data from multiple sources (e.g., chemical properties, biological activity, clinical outcomes) to build predictive models for drug efficacy and safety. nih.gov

AstraZeneca, a major pharmaceutical company, has actively incorporated machine learning into its drug discovery processes to accelerate the design of new medicines. biospace.commedium.com These computational strategies are integral to making data-driven decisions throughout the drug development pipeline. github.io

Translational Aspects and Future Directions in Azd 4769 Research

Bridging Preclinical Discoveries to Therapeutic Hypotheses8.2. Identification of Unmet Research Needs and Gaps in AZD-4769 Efficacy and Mechanism8.3. Potential for Novel Therapeutic Applications Beyond Current Primary Indications8.4. Challenges and Opportunities in Targeted Therapy Research with this compound

Further dissemination of information on this compound by the developing entity will be required before a comprehensive scientific article can be constructed.

Q & A

Q. How can researchers ensure computational models of this compound's molecular interactions are reproducible?

  • Methodological Answer : Share code and datasets via repositories like GitHub or Zenodo. Use version control (e.g., Git) and containerization (e.g., Docker) to encapsulate dependencies. Validate molecular docking results with experimental binding assays (e.g., surface plasmon resonance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.